N,N-diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine
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Overview
Description
N,N-diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine is a heterocyclic compound that contains a thiazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine typically involves the reaction of 2-aminothiazole with diethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran under inert atmosphere.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Halogenated or alkoxylated derivatives
Scientific Research Applications
N,N-diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and infectious diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and thereby exerting its biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
- 4,5,6,7-Tetrahydro-5-methylthiazolo[5,4-c]pyridine-2-amine
- 2-Amino-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Uniqueness
N,N-diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine is unique due to its specific substitution pattern with diethylamine, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C10H17N3S |
---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
N,N-diethyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine |
InChI |
InChI=1S/C10H17N3S/c1-3-13(4-2)10-12-8-5-6-11-7-9(8)14-10/h11H,3-7H2,1-2H3 |
InChI Key |
LNJDDYVLTUCRRR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC2=C(S1)CNCC2 |
Origin of Product |
United States |
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